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Compound of Interest

Compound Name: Jatrophane 4

Cat. No.: B15573500

This guide provides an in-depth overview of the spectroscopic data for jatrophane diterpenoids,
with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The
information is intended for researchers, scientists, and professionals in drug development who
are working with this class of natural products. Jatrophane diterpenes, primarily found in the
Euphorbiaceae family, are of significant interest due to their complex structures and diverse
biological activities, including antitumor, anti-inflammatory, and multidrug resistance-reversing
properties[1][2][3].

Core Spectroscopic Data

The structural elucidation of jatrophane diterpenoids relies heavily on a combination of one-
and two-dimensional NMR techniques, along with high-resolution mass spectrometry[4]. These
methods provide detailed information about the carbon skeleton, stereochemistry, and
substituent groups.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for
determining the molecular formula of jatrophane polyesters[5]. The quasi-molecular ion peak,
often observed as a sodium adduct [M+Na]*, allows for the precise calculation of the elemental
composition[5].

Table 1: Representative Mass Spectrometry Data for a Jatrophane Diterpenoid
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Molecular Calculated Observed
Compound lon Type Reference
Formula mlz mlz
Euphjatropha
R C20H3607 519.2353 519.2346 [M+Na]* [5]
ne

Nuclear Magnetic Resonance (NMR) Data

1H and 13C NMR spectroscopy are indispensable for defining the intricate structures of
jatrophanes. Due to the conformational flexibility of the 12-membered ring, the NMR spectra
can be complex[5]. The data presented below is for Euphjatrophane A, a representative
jatrophane diterpenoid isolated from Euphorbia peplus[5].

Table 2: *H NMR Data for Euphjatrophane A (in CDCI3)[5]
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Position OoH (ppm) Multiplicity J (Hz)
3 5.84 t 3.5
5 5.74 d 10.2
11 5.63 d 16.2
12 5.62 d 16.2
16 1.05 d 6.4
17a 5.18 S

17b 4.82 S

18 1.22 S

19 1.21 S

20 1.36 d 6.5
OH-15 4.28 S

2'6' 8.11 d 7.9
35 7.45 t 7.6
4 7.56 t 7.3
2" 1.84 S

Table 3: 13C NMR Data for Euphjatrophane A (in CDCIs3)[5]
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Position oC (ppm)
6 142.4
11 135.7
12 134.1
17 114.8
Benzoyl C=0 166.0
Benzoyl C-1' 129.7
Benzoyl C-2',6' 129.9
Benzoyl C-3',5' 128.5
Benzoyl C-4' 134.0
Acetyl C=0 169.2
Acetyl CHs 20.7

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate structure
determination of jatrophane diterpenoids. The following are generalized experimental protocols
based on methodologies reported in the literature[1][5][6].

NMR Spectroscopy

e Instrumentation: NMR spectra are typically recorded on Bruker AVANCE or similar high-field
spectrometers (e.g., 400, 500, or 600 MHz for *H).

o Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly
chloroform-d (CDCls), with tetramethylsilane (TMS) used as an internal standard.

¢ 1D NMR: Standard pulse sequences are used to acquire *H and 13C{*H} NMR spectra.

e 2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment.

These include:
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o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond *H-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range *H-13C
correlations (2-3 bonds), which is critical for connecting different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate spatial proximities of
protons, providing insights into the relative stereochemistry and conformation of the
molecule.

High-Resolution Mass Spectrometry (HR-ESI-MS)

e Instrumentation: HR-ESI-MS data are generally acquired on a Q-TOF (Quadrupole Time-of-
Flight) mass spectrometer.

o Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced
into the ESI source.

« lonization Mode: Positive ion mode is commonly used for jatrophane polyesters, often
resulting in the formation of [M+H]* or [M+Na]* ions.

o Data Analysis: The high mass accuracy of the TOF analyzer allows for the unambiguous
determination of the elemental composition from the measured m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation
of jatrophane diterpenoids from a natural source.
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Caption: Workflow for Jatrophane Diterpenoid Isolation and Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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